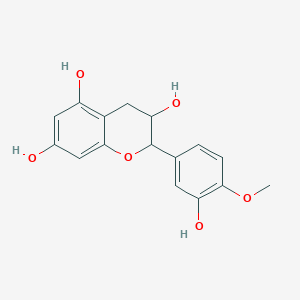

4'-O-Methylcatechin

Description

Properties

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-14-3-2-8(4-12(14)19)16-13(20)7-10-11(18)5-9(17)6-15(10)22-16/h2-6,13,16-20H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDMPVIDHWJGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-O-Methylcatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69912-75-0 | |

| Record name | 4'-O-Methylcatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 °C | |

| Record name | 4'-O-Methylcatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Regioselective Methylation of Catechin

The foundational method for synthesizing 4'-O-methylcatechin involves the methylation of catechin under controlled conditions. González-Manzano et al. pioneered a protocol using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in a dimethylformamide (DMF) solvent system. Initial attempts with ultrasonic agitation for 3.5 hours yielded suboptimal quantities of the target compound, prompting modifications to reaction duration and reagent addition strategies. Extending the reaction time to 20 hours at room temperature improved product formation, as monitored by high-performance liquid chromatography (HPLC).

Key observations from this approach include:

-

Regioselectivity : Methylation preferentially occurred at the 4'-position of the catechin B-ring, producing a 3:7 ratio of 3'-O-methyl to 4'-O-methyl isomers under standard conditions.

-

Byproduct Formation : Trace amounts of 5-O-methyl and 7-O-methyl isomers were detected but remained below quantifiable limits (<1% total yield).

Optimization of Reaction Conditions

To enhance regioselectivity and yield, iterative adjustments were made to reagent stoichiometry, addition protocols, and reaction duration (Table 1).

Table 1: Optimization of Methylation Conditions for this compound Synthesis

| Entry | K₂CO₃ (equiv) | CH₃I (equiv) | Time (h) | 3'/4' Isomer Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5.0 | 18.0 | 24 | 40:60 | 60 |

| 2 | 1.0 | 1.0 | 24 | ≤1:20 | 20 |

| 3 | 2.0 | 2.0 | 24 | 5:50 | 50 |

| 4 | 2.5 | 3.0 | 48 | 10:70 | 70 |

| 5 | 2.5 (batch) | 4.0 (batch) | 72 | ≤1:99 | 99 |

Critical optimizations included:

-

Batchwise Reagent Addition : Incremental introduction of K₂CO₃ and CH₃I over 72 hours minimized side reactions and drove the equilibrium toward this compound.

-

Reduced Stoichiometry : Lower equivalents of CH₃I (4.0 vs. 18.0) suppressed overmethylation while maintaining efficiency.

Analytical Validation of Synthetic Products

Chromatographic Monitoring

HPLC with UV detection at 280 nm served as the primary tool for reaction monitoring. The this compound eluted at 12.3 minutes (C18 column, acetonitrile/water gradient), distinct from the 3'-isomer (11.8 minutes). Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 7:3) achieved >99% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Structural Characterization

-

NMR Analysis :

-

¹H NMR (400 MHz, CD₃OD) : δ 6.85 (d, J = 2.0 Hz, H-2'), δ 6.77 (dd, J = 8.0, 2.0 Hz, H-6'), δ 6.73 (d, J = 8.0 Hz, H-5'), δ 5.90 (s, H-6), δ 5.88 (s, H-8), δ 4.56 (d, J = 7.6 Hz, H-2), δ 3.82 (s, 4'-OCH₃).

-

¹³C NMR : Distinct signals at δ 56.2 (4'-OCH₃) and δ 132.5 (C-4') confirmed regioselective methylation.

-

-

Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) showed [M - H]⁻ at m/z 303.1 (calcd. 303.0974).

Industrial Scalability Considerations

While laboratory-scale synthesis achieves high yields, transitioning to industrial production presents challenges:

-

Cost of Methylating Agents : Bulk use of CH₃I raises safety and economic concerns, prompting exploration of alternatives like dimethyl sulfate.

-

Purification Complexity : Scalable chromatographic methods remain a bottleneck; crystallization-based purification is under investigation but requires precise control of solvent polarity .

Chemical Reactions Analysis

Oxidation Reactions

4'-O-Methylcatechin exhibits antioxidant properties due to its hydroxyl groups on the A-ring (positions 5, 7) and the 3'-OH on the B-ring. Key findings include:

- Mechanism : Oxidation occurs via electron transfer from the phenolate anion, forming resonance-stabilized radicals or quinones .

- LDL Protection : In vitro studies show this compound extends the lag phase of LDL oxidation by 2–3× compared to unmethylated catechins, likely due to stabilization of the B-ring’s 3'-OH .

Table 1: Antioxidant Activity in LDL Oxidation Models

| Compound | Lag Phase Extension (vs. Control) | Primary Reactive Site |

|---|---|---|

| This compound | 2.5–3× | B-ring (3'-OH) |

| Epicatechin | 1.5–2× | B-ring (3',4'-OH) |

Protonation/Deprotonation Equilibria

The compound undergoes stepwise protonation, with methylation altering acidity:

- pKa Values : Derived from model compounds (e.g., 4-methylcatechol), the 3'-OH on the B-ring has a pKa ≈ 9.5, while A-ring hydroxyls (5,7) exhibit pKa ≈ 10–12 .

- Solvent Effects : Polar solvents stabilize deprotonated forms, enhancing redox activity .

Table 2: Protonation Constants of Related Compounds

| Compound | logK₁ (B-ring) | logK₂ (A-ring) |

|---|---|---|

| This compound | 9.5 ± 0.1 | 11.2 ± 0.2 |

| Catechin | 13.3 ± 0.1 | 11.3 ± 0.1 |

Enzymatic Modifications

- Methylation : Produced in vivo via catechol-O-methyltransferase (COMT) using S-adenosylmethionine (SAM) .

- Sulfation : Aryl sulfotransferases catalyze sulfation at the 7-OH (A-ring) or 3'-OH (B-ring), forming metabolites like this compound-7-sulfate .

Table 3: Enzymatic Reactions and Products

| Enzyme | Reaction Site | Product |

|---|---|---|

| COMT | 4'-OH | This compound |

| Sulfotransferase | 7-OH | This compound-7-sulfate |

Metal Complexation

The 3'-OH and A-ring hydroxyls form complexes with transition metals (e.g., Fe³⁺, Cu²⁺):

- Stability : Logβ values for Fe³⁺ complexes are ~8.5–9.0, lower than catechol (logβ ~12) .

- Biological Relevance : May modulate metal-induced oxidative stress in biological systems .

Acid/Base-Catalyzed Transformations

Scientific Research Applications

Antioxidant Properties

4'-O-Methylcatechin exhibits significant antioxidant activity. Studies have shown that it can act as an amphiphilic chain-breaking antioxidant, effectively protecting low-density lipoproteins (LDL) from oxidation. This property is crucial because LDL oxidation is a key factor in the development of atherosclerosis and cardiovascular diseases. The protective effects were observed during both the lag and propagation phases of lipid peroxidation processes, indicating its potential role in preventing oxidative stress-related conditions .

Anti-Cancer Activity

Recent research suggests that this compound may have anticancer properties. It has been studied for its interactions with various proteins related to cancer, demonstrating potential mechanisms for inhibiting tumor growth. For instance, polyphenols like this compound can interact with transition metal ions, which are often elevated in cancerous tissues, thereby exerting pro-oxidant effects that may contribute to their anticancer efficacy .

Case Study: Polyphenon E

Polyphenon E, a clinical-grade mixture of green tea catechins including this compound, is under evaluation in multiple clinical trials for its anticancer effects. In preclinical models, it has shown promise in reducing tumor growth and enhancing the efficacy of other cancer therapies .

Neuroprotective Effects

There is emerging evidence that this compound may play a role in neuroprotection. Its ability to scavenge free radicals could help mitigate oxidative damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies indicate that catechins can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s pathology .

Metabolic Syndrome and Cardiovascular Health

Research indicates that catechins, including this compound, may improve metabolic health by influencing lipid metabolism and reducing insulin resistance. These effects are particularly relevant for managing conditions associated with metabolic syndrome, which includes obesity and type 2 diabetes. The compound has been shown to inhibit enzymes involved in lipid digestion and absorption, which could aid in weight management and cardiovascular health .

Formulation in Drug Delivery Systems

The stability and bioavailability of polyphenols like this compound are often limited due to their susceptibility to degradation. Recent advancements have focused on incorporating these compounds into novel drug delivery systems using polymers to enhance their stability and therapeutic efficacy. For example, conjugating catechins with macromolecules has been explored to improve their solubility and bioavailability, thereby enhancing their pharmacological effects .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4’-O-Methylcatechin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: 4’-O-Methylcatechin inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anti-cancer Activity: This compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by modulating various signaling pathways.

Comparison with Similar Compounds

Positional Isomers: 3'-O-Methylcatechin vs. 4'-O-Methylcatechin

Structural Differences :

- 3'-O-Methylcatechin : Methylation occurs at the 3'-position of the B-ring.

- This compound : Methylation occurs at the 4'-position (Figure 1).

Analytical Differentiation :

- HPLC Retention Time : 3'-O-Methylcatechin elutes earlier (6.946 min) compared to this compound (17.696 min) due to differences in polarity .

- MS/MS Fragmentation : 3'-O-Methylcatechin produces fragments at m/z 245 (CO₂ loss) and 179 (B-ring cleavage), while this compound shows distinct fragmentation patterns under LC-ESI-QTOF-MS/MS .

Di-Methylated Derivatives: 4',7-Di-O-Methylcatechin (DMC)

DMC (CAS: Not Available) is a di-methylated derivative with substitutions at both 4'- and 7-positions. DMC’s biological roles remain understudied but may include enhanced metabolic stability.

Glucuronidated Derivatives

- 4'-O-Methyl-(-)-Epicatechin 3'-O-Glucuronide : Found in Opuntia dillenii seeds, this conjugate increases water solubility, facilitating renal excretion and modulating bioavailability .

- 3'-O-Methylcatechin : Unlike its glucuronidated counterparts, it retains free hydroxyl groups, favoring direct antioxidant activity .

Biomedical Relevance and Comparative Studies

Antioxidant and Metabolic Roles

Enzyme Inhibition and Therapeutic Potential

Data Tables

Q & A

Q. What are the validated protocols for synthesizing 4'-O-Methylcatechin with high purity?

To synthesize this compound, start with catechin as a precursor. Use regioselective methylation under alkaline conditions (e.g., NaH/DMF with methyl iodide) to target the 4'-hydroxyl group. Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC with a C18 column and UV detection at 280 nm. Structural validation requires H-NMR (e.g., singlet for 4'-OCH at δ ~3.8 ppm) and high-resolution mass spectrometry (HRMS; [M+H] expected m/z 307.0954). Cross-reference synthetic protocols with databases like Reaxys or SciFinder to verify novelty or alignment with existing methods .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR : H and C NMR to identify methyl group integration and aromatic proton shifts. Compare with published data for catechin derivatives.

- Mass Spectrometry : HRMS (ESI+) for molecular formula confirmation.

- IR Spectroscopy : Confirm O-methylation via absence of a broad O-H stretch (~3400 cm) at the 4' position.

- UV-Vis : Monitor λ shifts in acidic/alkaline conditions to assess conjugation effects. Always include solvent and concentration details for reproducibility .

Q. How can this compound be quantified in complex biological matrices?

Use LC-MS/MS with a deuterated internal standard (e.g., d4-catechin) to minimize matrix effects. Optimize extraction protocols (e.g., solid-phase extraction with C18 cartridges) and validate linearity (R > 0.99) across a physiologically relevant concentration range (1–100 µM). Include quality controls (QCs) in triplicate to assess intra-day and inter-day precision (<15% RSD) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay variability (e.g., cell line specificity, solvent interference). Address this by:

- Replicating experiments across independent labs using standardized protocols (e.g., OECD guidelines).

- Validating bioactivity with orthogonal assays (e.g., enzyme inhibition + cellular ROS assays).

- Performing structure-activity relationship (SAR) studies to isolate the contribution of the 4'-O-methyl group versus other substituents .

Q. What experimental designs are recommended for studying this compound’s interactions with metabolic enzymes?

- Kinetic Assays : Use Michaelis-Menten plots to determine and under varying substrate concentrations. Include positive controls (e.g., quercetin for CYP450 inhibition).

- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity ().

- Computational Docking : Validate with molecular dynamics simulations (e.g., AutoDock Vina) to identify key binding residues. Ensure alignment with crystallographic data if available .

Q. How to assess this compound’s stability under physiological conditions?

Simulate gastric (pH 2.0, pepsin) and intestinal (pH 7.4, pancreatin) environments. Monitor degradation via HPLC at timed intervals. Identify metabolites using UPLC-QTOF-MS and compare with in vivo plasma samples. Use Arrhenius plots to predict shelf-life at 4°C vs. 25°C .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Q. How to design a robust in vivo study for this compound’s neuroprotective effects?

- Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with age-matched controls.

- Dosage : Conduct dose-response studies (1–50 mg/kg) via oral gavage, adjusting for bioavailability.

- Endpoints : Include behavioral tests (Morris water maze) and biomarkers (Aβ40/42 ELISA, GFAP for neuroinflammation).

- Data Reporting : Adopt ARRIVE guidelines for transparency in experimental design and statistical power analysis .

Q. Methodological Notes

- Data Presentation : Use tables for comparative SAR data (e.g., IC values across derivatives) and line graphs for kinetic/time-course studies. Annotate outliers and justify exclusions .

- Reproducibility : Archive raw spectra, chromatograms, and statistical scripts (e.g., R/Python) in public repositories with DOI links .

- Ethical Compliance : For in vivo work, include IACUC approval numbers and housing conditions (e.g., temperature, light cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.